molecular formula C18H20F3N3O3 B2744296 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199063-48-2

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2744296
CAS No.: 2199063-48-2
M. Wt: 383.371
InChI Key: QGDDPDYHCQITJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 3,5-dimethyl-1,2-oxazole group, a piperidin-4-yl group, and a pyridine group . The 3,5-dimethyl-1,2-oxazole group is a type of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxazoles can be synthesized through various methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods involve the use of palladium-catalyzed direct arylation and alkenylation of oxazoles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The 3,5-dimethyl-1,2-oxazole group would contribute to the aromaticity of the molecule, while the piperidin-4-yl group would add a cyclic amine structure. The pyridine group would further contribute to the aromaticity and also add a nitrogen atom to the ring structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Oxazoles can undergo various reactions, including direct arylation and alkenylation .

Scientific Research Applications

Synthesis and Characterization

Synthesis and spectroscopic analysis of pyridine derivatives have been a significant area of research. Studies like those conducted by Cetina et al. (2010) focus on synthesizing pyridine derivatives and analyzing their structural features using IR, UV-vis absorption, fluorescence spectroscopy, and X-ray diffraction methods. Such research lays the groundwork for understanding the optical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Cetina, Tranfić, Sviben, & Jukić, 2010).

Catalytic Applications

The development of new catalysts for chemical transformations is another critical application. For example, Desimoni et al. (2005) describe the synthesis of a new pyridine-2,6-bis(oxazoline) for efficient and flexible lanthanide-based catalysts in enantioselective reactions. This research highlights the compound's potential in improving the selectivity and efficiency of chemical reactions, making it valuable for organic synthesis and industrial applications (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

Novel Synthetic Routes and Materials

Research on the transformation of pyridine derivatives, such as the work by Kolar et al. (1996), explores the synthesis of imidazo[1,2-a]pyridines and related compounds. These studies are fundamental in discovering new synthetic routes and materials with potential applications in drug development and materials chemistry (Kolar, Tiŝler, & Pizzioli, 1996).

Pharmaceutical and Biological Activity

While avoiding details on drug use, dosage, and side effects as requested, it's worth noting that research into the biochemical and pharmacological properties of pyridine derivatives underlines their potential in developing new therapeutic agents. Studies involving molecular docking, synthesis, and in vitro screening, such as those by Flefel et al. (2018), contribute to understanding these compounds' interactions with biological targets. This knowledge is crucial for drug discovery and development processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Future Directions

The future directions for research on this compound would likely depend on its intended use and properties. Given the biological activity of many oxazole derivatives, potential areas of research could include medicinal chemistry and drug discovery .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-11-16(12(2)27-23-11)17(25)24-8-6-13(7-9-24)10-26-15-5-3-4-14(22-15)18(19,20)21/h3-5,13H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDDPDYHCQITJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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